molecular formula C15H24BrClO B1250631 Pannosanol

Pannosanol

Cat. No.: B1250631
M. Wt: 335.71 g/mol
InChI Key: VKWTTYZSKBUTGI-URWOTSEESA-N
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Description

Pannosanol is a halogenated sesquiterpenoid first isolated from the Malaysian red macroalga Laurencia pannosa . Its structure features an unusual rearranged chamigrane skeleton, characterized by a unique carbon framework derived from chamigrane-type sesquiterpenes but with distinct stereochemical modifications . Spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR) confirmed its chlorinated nature and absolute configuration . This compound exhibits potent antibacterial activity against marine bacteria, particularly Gram-positive strains . This bioactivity is attributed to its halogenation and structural complexity, which enhance membrane permeability and target interactions .

Properties

Molecular Formula

C15H24BrClO

Molecular Weight

335.71 g/mol

IUPAC Name

(2S,5R,6R,9R,10R)-10-bromo-9-chloro-2,5,9-trimethyl-1-methylidenespiro[5.5]undecan-5-ol

InChI

InChI=1S/C15H24BrClO/c1-10-5-6-14(4,18)15(11(10)2)8-7-13(3,17)12(16)9-15/h10,12,18H,2,5-9H2,1,3-4H3/t10-,12+,13+,14+,15+/m0/s1

InChI Key

VKWTTYZSKBUTGI-URWOTSEESA-N

Isomeric SMILES

C[C@H]1CC[C@@]([C@]2(C1=C)CC[C@@]([C@@H](C2)Br)(C)Cl)(C)O

Canonical SMILES

CC1CCC(C2(C1=C)CCC(C(C2)Br)(C)Cl)(C)O

Synonyms

pannosanol

Origin of Product

United States

Comparison with Similar Compounds

Pannosane

  • Source: Co-isolated with pannosanol from Laurencia pannosa .
  • Structure : Shares the rearranged chamigrane skeleton but differs in hydroxylation and stereochemistry at specific carbons (e.g., C-3) .
  • Bioactivity: Similar antibacterial profile to this compound but with marginally reduced potency, likely due to differences in halogenation or hydroxyl group placement .

Concinndiol and Rotanin A

  • Source : Isolated from Laurencia obtusa .
  • Structure: Non-rearranged chamigrane derivatives. Concinndiol serves as a biosynthetic precursor to this compound-like compounds, as inferred from shared Δδ values (<0.40 ppm) at key carbons .
  • Bioactivity: Limited direct antibacterial data, but biosynthetic relevance highlights their role in generating structurally complex metabolites like this compound .

Scopariol and Isorigidol

  • Source : Derived from Laurencia scoparia .
  • Structure: β-chamigrene derivatives lacking the rearranged skeleton. Scopariol features bromine substitutions, contrasting with this compound’s chlorination .
  • Bioactivity : Exhibits anthelmintic activity rather than antibacterial effects, illustrating how halogenation and skeletal differences alter biological targets .

Comparison with Functionally Similar Compounds

Puertitols and 9-Deoxyelatol

  • Source : Laurencia spp. .
  • Structure: Brominated sesquiterpenes with non-rearranged chamigrane or eudesmane frameworks.
  • Bioactivity: Broad-spectrum antimicrobial activity, including against Staphylococcus aureus. Their potency parallels this compound but with greater efficacy against Gram-negative bacteria due to bromine’s larger atomic radius enhancing membrane disruption .

Luzonensol and 3-Bromobarekoxide

  • Source : Laurencia luzonensis .
  • Structure : Luzonensol is a brominated sesquiterpene; 3-bromobarekoxide is a diterpene with trans ring junctions.
  • Bioactivity: Luzonensol’s activity is unspecified, while 3-bromobarekoxide’s trans configuration enhances stability and bioactivity compared to non-halogenated analogs .

Key Structural and Functional Differences (Table 1)

Compound Source Organism Structural Class Halogenation Key Bioactivity References
This compound Laurencia pannosa Rearranged chamigrane Chlorinated Antibacterial
Pannosane Laurencia pannosa Rearranged chamigrane Chlorinated Antibacterial
Concinndiol Laurencia obtusa Chamigrane derivative None Biosynthetic precursor
Scopariol Laurencia scoparia β-chamigrene Brominated Anthelmintic
Puertitols Laurencia spp. Eudesmane Brominated Broad-spectrum antimicrobial
3-Bromobarekoxide Laurencia luzonensis Diterpene Brominated Enhanced stability

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